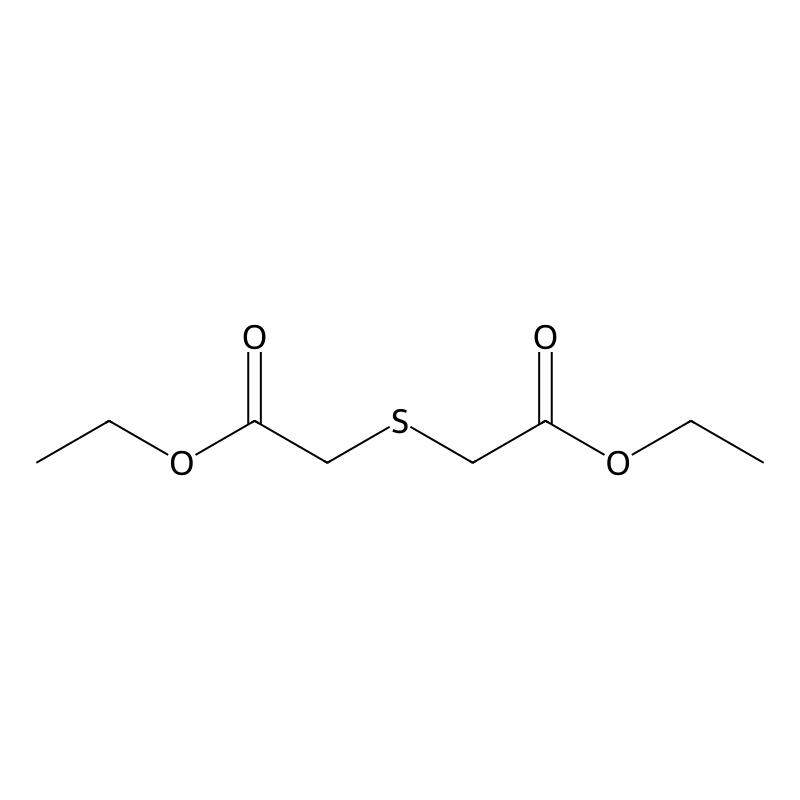Diethyl 2,2'-thiodiacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Heterocyclic Scaffolds
DET serves as a vital building block for synthesizing various heterocyclic compounds. These ring structures, containing atoms like nitrogen, oxygen, or sulfur alongside carbon, are prevalent in numerous pharmaceuticals and natural products. DET's reactive methylene group allows facile condensation reactions to form these heterocycles. For instance, researchers have employed DET in the synthesis of thiazoles, a class of heterocycles with diverse biological activities [].
Synthesis of Peptidomimetics
Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides (chains of amino acids). DET finds application in the development of peptidomimetics due to its ability to form peptide bonds. By incorporating DET into the molecule's backbone, researchers can create peptidomimetics with enhanced stability and resistance to enzymatic degradation compared to natural peptides [].
Thioethers (compounds containing a carbon-sulfur-carbon bond) are prevalent functional groups in many biologically active molecules. DET acts as a useful reagent for introducing a thioether moiety into a target molecule. Its reactive methylene group readily undergoes substitution reactions to form carbon-sulfur bonds. This property allows researchers to modify existing molecules or create new ones with desired biological properties [].
Diethyl 2,2'-thiodiacetate is an organic compound with the molecular formula C₈H₁₄O₄S. It features a thioether functional group and two acetyl groups, making it a unique member of the thiodiacetate family. This compound is known for its potential applications in various fields, including organic synthesis and as a reagent in
Other reactions include:
- Esterification: Reacts with alcohols to form esters.
- Reduction: Can be reduced to yield thiols or other sulfur-containing compounds.
Diethyl 2,2'-thiodiacetate can be synthesized through various methods:
- Thioesterification: This method involves the reaction of acetic anhydride with sodium thiosulfate in the presence of ethanol.
- Direct Acylation: Acetic acid can be reacted with thioacetic acid under acidic conditions to yield diethyl 2,2'-thiodiacetate.
- Reflux Method: The compound may also be synthesized by refluxing ethyl acetate with sulfur in the presence of an appropriate catalyst.
These methods highlight the versatility in synthesizing this compound for research and industrial applications.
Diethyl 2,2'-thiodiacetate finds applications across various domains:
- Organic Synthesis: Used as a reagent for synthesizing other organic compounds.
- Antioxidant Studies: Investigated for its potential use in developing antioxidant formulations.
- Pharmaceuticals: Explored for possible therapeutic properties due to its biological activity.
Interaction studies involving diethyl 2,2'-thiodiacetate focus on its reactivity with other chemical entities. For instance, it has been shown to interact effectively with various nucleophiles in synthetic chemistry . Additionally, research into its antioxidant capabilities suggests potential interactions with reactive oxygen species in biological systems.
Diethyl 2,2'-thiodiacetate shares structural similarities with several other compounds within the thiodiacetate family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl 2,2'-thiodiacetate | C₈H₁₀O₄S | Methyl groups instead of ethyl |
| Dihexyl 2,2'-thiodiacetate | C₁₄H₂₈O₄S | Longer alkyl chains |
| Diisopropyl 2,2'-thiodiacetate | C₁₂H₂₄O₄S | Isopropyl groups |
Uniqueness of Diethyl 2,2'-thiodiacetate
What sets diethyl 2,2'-thiodiacetate apart from these similar compounds is its balance between reactivity and stability due to the ethyl groups. This balance makes it particularly suitable for applications requiring moderate reactivity without excessive volatility or instability.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








